4-Fluoro-N-(3-fluorobenzyl)aniline
Description
4-Fluoro-N-(3-fluorobenzyl)aniline (CAS: 80143-76-6) is a fluorinated aromatic amine characterized by a 4-fluoroaniline backbone substituted with a 3-fluorobenzyl group. This compound is part of a broader class of N-benzylaniline derivatives, which are pivotal intermediates in medicinal chemistry and materials science due to their tunable electronic and steric properties . The presence of fluorine atoms at both the aniline (para) and benzyl (meta) positions enhances its metabolic stability and influences intermolecular interactions, making it valuable in drug discovery and crystallographic studies .
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
4-fluoro-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11F2N/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 |
InChI Key |
UBSHCRLMBHFXHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
2.2. Structural and Crystallographic Features
X-ray studies highlight differences in molecular packing and geometry:
- Key Observations: Schiff base derivatives (e.g., 4-hydroxybenzylidene) form orthorhombic systems with hydrogen bonding between hydroxyl and imine groups, absent in the non-Schiff base target compound . Fluorine’s electronegativity influences dipole moments and crystal packing but requires high-resolution data for precise analysis .
2.4. Physicochemical Properties
NMR and mass spectrometry data reveal substituent effects:
| Compound | ¹H NMR Shifts (δ, ppm) | LCMS (m/z) | Reference |
|---|---|---|---|
| 4-Fluoro-N-(3-fluorobenzyl)aniline | 6.43–7.44 (aromatic), 4.46 (CH₂) | – | |
| TG6–133-1 (benzamide analogue) | 7.07–9.50 (aromatic, amide) | 313 [M+H]⁺ |
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